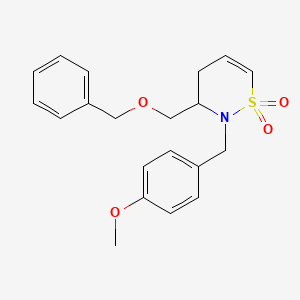
3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide is a thiazine derivative with potential biological activities. Thiazines are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article explores the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula : C20H23NO4S
- Molar Mass : 373.47 g/mol
- CAS Number : 2177264-47-8
Biological Activity
The biological activities of thiazine derivatives are largely attributed to their ability to interact with various biological targets. The compound in focus exhibits several notable activities:
Antibacterial Activity
Research indicates that thiazine derivatives can exhibit significant antibacterial properties. For instance, compounds similar to 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the thiazine structure can enhance antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Thiazine derivatives also demonstrate antifungal properties. The incorporation of specific substituents in the thiazine ring can lead to enhanced activity against fungal pathogens. Preliminary studies suggest that this compound may inhibit fungal growth effectively, although detailed studies are needed to confirm its efficacy .
Antiviral Activity
Some thiazine derivatives have shown promising antiviral activity against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication or interference with viral enzyme functions. Research into related compounds indicates that structural variations can significantly impact antiviral efficacy .
Anticancer Properties
Thiazines have been studied for their potential anticancer properties. Various derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties; however, empirical data is required for validation .
Case Studies
Several studies have been conducted on thiazine derivatives that can provide insights into the biological activity of this compound:
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of various thiazine derivatives.
- Findings : Compounds showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- : Structural modifications can enhance antibacterial properties .
- Antifungal Activity Assessment :
- Cytotoxicity Studies :
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-(phenylmethoxymethyl)-3,4-dihydrothiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20-11-9-17(10-12-20)14-21-19(8-5-13-26(21,22)23)16-25-15-18-6-3-2-4-7-18/h2-7,9-13,19H,8,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLAMAUPGHYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CC=CS2(=O)=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













